molecular formula C24H21N5O6S2 B2986789 (Z)-methyl 2-(1-(3-((3-(furan-2-ylmethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate CAS No. 1031296-60-2

(Z)-methyl 2-(1-(3-((3-(furan-2-ylmethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate

Cat. No.: B2986789
CAS No.: 1031296-60-2
M. Wt: 539.58
InChI Key: ROAGXJGNZOOYTR-BOPFTXTBSA-N
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Description

(Z)-methyl 2-(1-(3-((3-(furan-2-ylmethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate is a useful research compound. Its molecular formula is C24H21N5O6S2 and its molecular weight is 539.58. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antiangiogenic Properties

A novel series of thioxothiazolidin-4-one derivatives, closely related to the target compound, were synthesized and their anticancer and antiangiogenic effects were studied against a mouse tumor model. These compounds significantly reduced tumor volume, cell number, and increased the lifespan of tumor-bearing mice, demonstrating strong antiangiogenic and tumor cell proliferation inhibition effects. This suggests potential applications in anticancer therapy, particularly for compounds that can inhibit tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).

Synthesis and Characterization

The synthesis process of oxothiazolidine derivatives, including (Z)-Methyl 2-[3-(arylideneamino)-2-(arylidenehydrazono)-4-oxothiazolidin-5-ylidene]acetate, involves the reaction between thiocarbonohydrazides and dimethyl acetylene dicarboxylate. This highlights a methodological approach to creating this compound class, presenting a foundation for further research into their applications (Hassan et al., 2012).

Antimicrobial Activity

Thiazolidinone derivatives, structurally related to the compound of interest, were shown to have promising in vitro antimicrobial activity against a variety of bacterial and fungal strains. This indicates the compound's potential utility in developing new antimicrobial agents (El Azab & Abdel-Hafez, 2015).

Cytotoxicity and Apoptosis Induction

Research into thiazolidinone derivatives demonstrated that these compounds, through variations in their structure, could exhibit moderate to strong antiproliferative activity against human leukemia cell lines. These findings suggest that alterations in the electron-donating groups on the thiazolidinone moiety can significantly influence their anticancer properties, particularly in inducing cytotoxicity and apoptosis in cancer cells (Chandrappa et al., 2009).

Properties

IUPAC Name

methyl 2-[1-[3-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O6S2/c1-34-19(30)12-16-21(31)25-7-9-27(16)20-15(22(32)28-8-3-2-6-18(28)26-20)11-17-23(33)29(24(36)37-17)13-14-5-4-10-35-14/h2-6,8,10-11,16H,7,9,12-13H2,1H3,(H,25,31)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAGXJGNZOOYTR-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NCCN1C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC1C(=O)NCCN1C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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